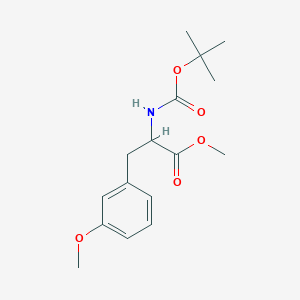
Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate typically involves the following steps:
Protection of the amine group: The starting material, an amino acid derivative, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amine group.
Esterification: The protected amino acid is then subjected to esterification using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Introduction of the methoxyphenyl group:
Industrial Production Methods
In an industrial setting, the production of Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques such as chromatography and recrystallization ensures the production of high-quality compounds suitable for research and commercial applications.
化学反応の分析
Types of Reactions
Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Deprotected amines
科学的研究の応用
Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s Boc-protected amine group allows for selective reactions with enzymes and other biological molecules, while the methoxyphenyl group contributes to its binding affinity and specificity. The ester group can undergo hydrolysis to release the active amine, which can then participate in various biochemical processes.
類似化合物との比較
Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate can be compared with other similar compounds such as:
Methyl2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Methyl2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate: The methoxy group is positioned differently, affecting its steric and electronic properties.
Methyl2-((tert-butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoate: Contains an additional methoxy group, leading to increased complexity and potential for diverse reactions.
The uniqueness of Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C16H23NO5 |
|---|---|
分子量 |
309.36 g/mol |
IUPAC名 |
methyl 3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-7-6-8-12(9-11)20-4/h6-9,13H,10H2,1-5H3,(H,17,19) |
InChIキー |
PXCYFXRTDQJMRL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


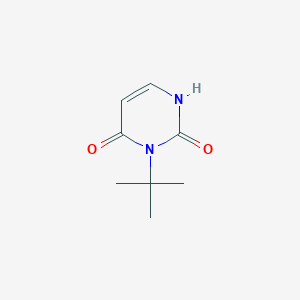
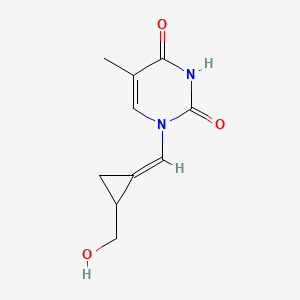
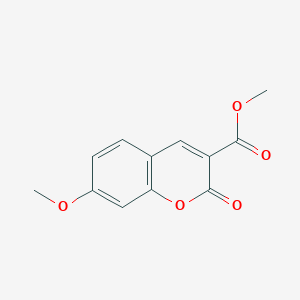
![(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13115446.png)
![7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol](/img/structure/B13115452.png)
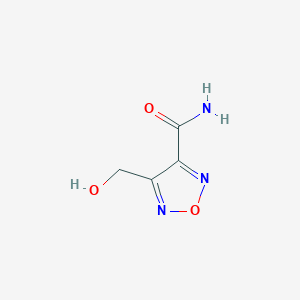
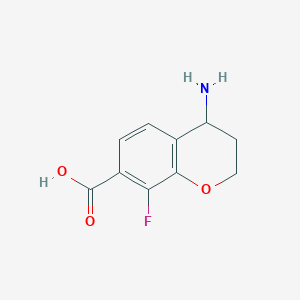
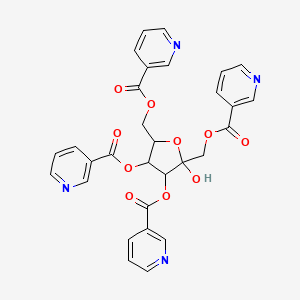
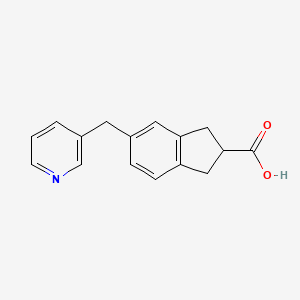
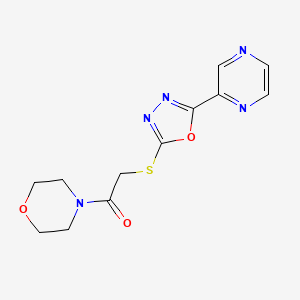
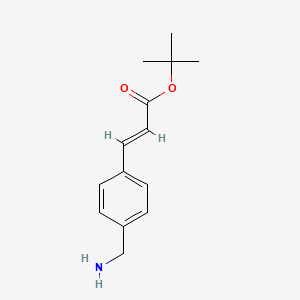
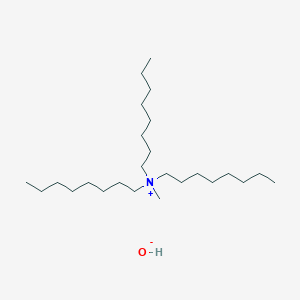
![1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one](/img/structure/B13115491.png)
![5-Nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B13115498.png)
